3-(Trifluoromethyl)naphthalen-2-ol
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Overview
Description
3-(Trifluoromethyl)naphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-hydroxy-1-naphthaldehyde with 3-trifluoromethylaniline, resulting in the formation of the desired compound . This reaction is often carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)naphthalen-2-ol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)naphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Trifluoromethyl)naphthalen-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)naphthalen-2-ol include other trifluoromethylated naphthalenes and related aromatic compounds. Examples include:
- (E)-1-[(3-(Trifluoromethyl)phenylimino)methyl]naphthalen-2-olate
- Trifluoromethylated phenols and anilines
Uniqueness
This compound is unique due to its specific trifluoromethyl substitution on the naphthalen-2-ol structure. This substitution imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H7F3O |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6,15H |
InChI Key |
KMDFKBDRFRSUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)O |
Origin of Product |
United States |
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